TRIS(DIMETHYLSILOXY)ETHOXYSILANE
Description
Overview of Organosilicon Compounds in Material Science
Organosilicon chemistry, the study of compounds containing carbon-silicon bonds, has become a cornerstone of modern material science. wikipedia.org These synthetic compounds, not found in nature, bridge the gap between inorganic and organic polymers, offering a unique combination of properties. wiley-vch.de The fundamental structure of many organosilicon polymers is the polysiloxane backbone (–Si–O–), which imparts notable characteristics such as high thermal and oxidative stability, moisture resistance, flexibility, and excellent dielectric properties. wiley-vch.desbfchem.com
Compared to carbon-carbon bonds, the silicon-carbon and silicon-oxygen bonds in organosilicon compounds are longer and have different energies, contributing to their unique features. wikipedia.orgwikipedia.org The flexibility of the siloxane bond (Si-O-Si), for instance, is responsible for the low glass transition temperatures of many silicone-based materials. wikipedia.org This intrinsic versatility allows for the creation of a wide array of materials, including silicone fluids, elastomers (rubbers), and resins. researchgate.net Consequently, organosilicon compounds are indispensable in numerous sectors, from aviation and electronics to construction and personal care products. sbfchem.comzmsilane.com Their applications range from high-performance lubricants and sealants to advanced coatings and biomedical devices. wiley-vch.desbfchem.comlibretexts.org
Significance of Alkoxysilanes and Hydrosilanes in Polymeric Systems
Within the vast family of organosilicon compounds, alkoxysilanes and hydrosilanes are two particularly significant classes, each playing a crucial role in the synthesis and modification of polymeric systems.
Alkoxysilanes , characterized by a silicon atom bonded to one or more alkoxy groups (-OR), are fundamental building blocks for creating advanced materials. sinosil.com Their primary significance lies in their ability to function as coupling agents and crosslinkers. dakenchem.com Through hydrolysis and condensation reactions, the alkoxy groups react with water to form silanol (B1196071) groups (Si-OH), which then combine to create a stable, three-dimensional siloxane network (Si-O-Si). sinosil.comsinosil.com This process is pivotal for:
Enhancing Adhesion : When added to coatings and adhesives, alkoxysilanes form strong bonds with inorganic substrates, significantly improving durability and resistance to environmental factors. sinosil.comdakenchem.com
Reinforcing Polymers : Incorporated into polymer matrices, alkoxysilanes create a crosslinked network that enhances the mechanical properties of the composite material, such as strength and flexibility. sinosil.comsinosil.com
Surface Modification : They are used to treat surfaces, rendering them compatible with other materials or imparting specific properties like hydrophobicity. dakenchem.comnih.gov
Hydrosilanes are distinguished by the presence of one or more silicon-hydride (Si-H) bonds. wikipedia.org This bond is highly reactive and serves as a key functional group in several important chemical transformations, most notably hydrosilylation. wikipedia.orgrsc.org In this reaction, the Si-H bond adds across a double or triple bond, a process frequently catalyzed by platinum complexes. rsc.org Hydrosilylation is a highly efficient method for:
Polymer Synthesis : It is used to create a variety of silicon-containing polymers and to modify existing ones, such as synthesizing block copolymers and functionalizing silicones. rsc.orgmcmaster.ca
Crosslinking : Hydrosilanes are essential crosslinking agents for silicone elastomers and resins, particularly in addition-cure systems where they react with vinyl-functional siloxanes. cfsilicones.com
Reduction Reactions : The hydridic nature of the Si-H bond allows hydrosilanes to act as mild and selective reducing agents in organic synthesis. wikipedia.orggelest.com
The complementary reactivity of alkoxysilanes and hydrosilanes provides a versatile toolbox for materials scientists to design and engineer polymers with tailored properties for sophisticated applications.
Structural Context of Tris(dimethylsiloxy)ethoxysilane within Branched Siloxanes and Siloxane Networks
Siloxanes are compounds defined by the presence of a silicon-oxygen-silicon (Si-O-Si) linkage. wikipedia.org Their structures can be linear, cyclic, or branched. wikipedia.orgresearchgate.net Branched siloxanes are characterized by having at least one silicon atom bonded to more than two other oxygen atoms, creating a three-dimensional network structure. These branching points are often described using "T" or "Q" notation, where a T-unit has one organic substituent and three oxygen linkages (RSiO₃) and a Q-unit has four oxygen linkages (SiO₄). researchgate.net
This compound fits within this classification as a branched organosilicon compound. Its structure consists of a central silicon atom which is bonded to one ethoxy group (-OCH₂CH₃) and three dimethylsiloxy groups (-OSi(CH₃)₂H).
This specific structure imparts dual reactivity:
The ethoxy group makes it an alkoxysilane. This functional group can undergo hydrolysis and condensation, allowing the molecule to react with other silanes or anchor to hydroxylated surfaces to form a stable siloxane network. sinosil.comsinosil.com
The three dimethylsiloxy groups contain reactive silicon-hydride (Si-H) bonds. These make the compound a hydrosilane, capable of participating in hydrosilylation reactions to crosslink with polymers containing vinyl groups. wikipedia.orgcfsilicones.com
Therefore, this compound acts as a sophisticated crosslinking agent or building block. It can be integrated into silicone polymer systems, such as addition-cured liquid silicone rubbers, to create networks with specific properties. cfsilicones.com The branched nature of the molecule can influence the final polymer's structure, potentially leading to materials with a high degree of crosslinking and tailored mechanical or thermal properties.
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₂₈O₄Si₅ |
| Molecular Mass | 328.73 g/mol |
| Appearance | Clear liquid |
| Boiling Point | 108 - 109 °C @ 40 mm Hg |
| Flash Point | 62 °C |
| Density | 0.834 g/mL |
| Refractive Index | 1.5875 |
| Solubility | Insoluble in water |
| Source: gelest.comgelest.com |
Structure
3D Structure
Properties
CAS No. |
865811-55-8 |
|---|---|
Molecular Formula |
C8H26O4Si4 |
Molecular Weight |
298.63 g/mol |
IUPAC Name |
[1,1-bis(dimethylsilyloxy)-2-silyloxyethoxy]-dimethylsilane |
InChI |
InChI=1S/C8H26O4Si4/c1-14(2)10-8(7-9-13,11-15(3)4)12-16(5)6/h14-16H,7H2,1-6,13H3 |
InChI Key |
PHYNXMWJQZAZRV-UHFFFAOYSA-N |
Canonical SMILES |
C[SiH](C)OC(CO[SiH3])(O[SiH](C)C)O[SiH](C)C |
Origin of Product |
United States |
Reaction Mechanisms and Kinetics in Tris Dimethylsiloxy Ethoxysilane Chemistry
Mechanistic Investigations of Piers-Rubinsztajn Reactions Involving Tris(dimethylsiloxy)ethoxysilane Precursors
The Piers-Rubinsztajn reaction provides a precise and controlled method for forming siloxane (Si-O-Si) bonds. mcmaster.caresearchgate.net This reaction involves the catalyzed coupling of a hydrosilane (Si-H) with an alkoxysilane (Si-OR), such as the ethoxy group on this compound. mdpi.com A primary advantage of this method is that it proceeds under mild, neutral conditions, avoiding the acidic or basic environments that can lead to unwanted side reactions. mcmaster.ca The reaction is catalyzed by the strong Lewis acid, tris(pentafluorophenyl)borane (B72294) (B(C6F5)3), and releases a hydrocarbon as the sole byproduct. mdpi.com This strategy has been successfully employed to create a variety of structured silicones, including linear polymers, cyclic compounds, and crosslinked elastomers. mcmaster.caresearchgate.net
The core mechanism of the Piers-Rubinsztajn reaction is a hydride transfer from the silicon atom of a hydrosilane to the carbon atom of the alkoxy group. mdpi.com Kinetic studies have shown that these reactions typically follow a second-order rate law. uni-muenchen.de The process is initiated by the activation of the hydrosilane. mdpi.com Extensive spectroscopic and kinetic evidence suggests that the rate-determining step is the formation of a silicenium ion intermediate. mdpi.comuni-muenchen.de
The general pathway can be summarized as:
Catalyst-Hydrosilane Adduct Formation : The reaction begins with the formation of an adduct between the hydrosilane (Si-H) reagent and the tris(pentafluorophenyl)borane (B(C6F5)3) catalyst. mdpi.com
Hydride Transfer : The activated complex then reacts with the alkoxysilane. A hydride ion is transferred from the silicon of the hydrosilane to the electrophilic carbon of the alkoxy group, cleaving the C-O bond. mdpi.com
Siloxane Bond Formation : This transfer results in the formation of a new, stable siloxane (Si-O-Si) bond and the release of a hydrocarbon byproduct (e.g., ethane (B1197151) from an ethoxy group). mdpi.com
Kinetic isotope effect studies support a polar mechanism involving this direct hydride transfer and exclude a single-electron transfer (SET) type mechanism. uni-muenchen.de
Table 1: Key Characteristics of Hydride Transfer in Piers-Rubinsztajn Reactions
| Feature | Description | Source |
|---|---|---|
| Reaction Order | Follows a second-order rate law: rate = k₂[Ar₂CH⁺][HSiR₃]. | uni-muenchen.de |
| Mechanism Type | Polar mechanism. | uni-muenchen.de |
| Rate-Determining Step | Formation of an intermediate silicenium ion. | uni-muenchen.de |
| Key Reactants | Hydrosilane (Si-H) and Alkoxysilane (Si-OR). | mdpi.com |
| Key Product | Siloxane (Si-O-Si) linkage. | mdpi.com |
| Byproduct | Hydrocarbon (R-H). | mdpi.com |
The catalyst, tris(pentafluorophenyl)borane (B(C6F5)3 or TPFPB), is a unique and powerful Lewis acid that is essential for activating the otherwise stable hydrosilane. researchgate.netmdpi.com The interaction begins with the formation of an adduct between the borane (B79455) catalyst and the Si-H reagent. mdpi.com The efficiency of the catalysis is highly dependent on the electronic and steric environment of the reactants.
Ligand Basicity : The presence of very basic ligands or functional groups on the substrates can inhibit or completely stop the reaction by forming an irreversible complex with the boron catalyst, effectively deactivating it. mcmaster.ca
Solvent and Temperature : Reaction conditions such as solvent polarity and temperature can influence the reaction rate. uni-muenchen.denih.gov For instance, studies on related systems have shown a dependence on temperature, with higher temperatures sometimes required to achieve a satisfactory reaction rate. nih.gov
Catalyst Concentration : The concentration of the B(C6F5)3 catalyst is a critical parameter. While essential for the reaction, its concentration may need to be optimized for specific substrates to avoid potential side reactions. mcmaster.ca
Hydrolytic Stability and Condensation Mechanism of Ethoxysilane (B94302) Groups
The ethoxysilane group in this compound is susceptible to hydrolysis, a reaction that replaces the ethoxy group (-OC₂H₅) with a hydroxyl group (-OH), forming a silanol (B1196071). This is typically the first step in sol-gel processes and the formation of crosslinked silicone networks. The resulting silanols are often unstable and readily undergo condensation with other silanols or remaining ethoxy groups to form stable siloxane bonds. gelest.com Unlike reactions involving chlorosilanes, the ethanol (B145695) byproduct of ethoxysilane hydrolysis does not auto-catalyze the reaction. gelest.com
The rate of hydrolysis of alkoxysilanes is profoundly affected by the pH of the aqueous solution and the concentration of water. gelest.comresearchgate.net Hydrolysis can be catalyzed by both acids and bases, with the reaction being slowest at a neutral pH of around 7. gelest.com
Acid-Catalyzed Hydrolysis : Under acidic conditions (pH < 4), the reaction rate is significantly faster than in neutral or basic conditions. gelest.comresearchgate.net The mechanism involves the protonation of the oxygen atom in the ethoxy group, making it a better leaving group. gelest.com This is followed by a nucleophilic attack by a water molecule on the silicon atom. researchgate.net Acid catalysis tends to result in a stepwise hydrolysis where the rate difference between the hydrolysis of the first and second alkoxy groups is significant. gelest.com
Base-Catalyzed Hydrolysis : In basic conditions (pH > 10), the hydrolysis rate also increases. The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the silicon atom. gelest.com
Water-to-Silane Ratio : An adequate amount of water is necessary for hydrolysis to proceed. The presence of water accelerates the hydrolysis rate, which in turn enhances the reactivity of the silane (B1218182) for subsequent condensation and crosslinking. researchgate.net In high-purity water with low ionic content, alkoxysilanes can remain stable for extended periods. gelest.com
Table 2: Effect of pH on Alkoxysilane Hydrolysis
| pH Range | Catalysis Type | Relative Rate | Mechanistic Feature | Source |
|---|---|---|---|---|
| < 4 | Acid | Fast | Protonation of the alkoxy oxygen. | gelest.comresearchgate.net |
| ~ 7 | None | Very Slow | Minimal catalytic activity. | gelest.com |
| > 10 | Base | Fast | Nucleophilic attack by OH⁻ on silicon. | gelest.com |
Following hydrolysis, the generated silanol groups are highly reactive and tend to condense to form siloxane bonds, releasing water or alcohol as a byproduct. This condensation process leads to the formation of dimers, oligomers, and potentially cyclic structures. gelest.com The pathway of condensation is also influenced by pH. gelest.com
Acidic Conditions : Acid-catalyzed condensation tends to produce more linear or lightly branched oligomeric structures. This pathway favors the reaction between a silanol and an unhydrolyzed alkoxysilane. gelest.com
Basic Conditions : Base-catalyzed condensation promotes a more highly branched, crosslinked, and particulate structure. This pathway favors the reaction between two silanols. gelest.com
For precursors like this compound, intramolecular condensation can lead to the formation of cyclic siloxanes, a process that competes with intermolecular oligomerization. The coupling of various tris(dimethylsiloxy)silane compounds through reactions like the Piers-Rubinsztajn reaction can also be specifically designed to generate cyclic polysiloxanes with defined subunits. researchgate.net The persistence of silanols in a reaction mixture is generally low, though they can exist in equilibrium with condensed structures. gelest.com
Crosslinking Reaction Kinetics and Rate Determining Steps
Piers-Rubinsztajn Crosslinking : When crosslinking is achieved via the Piers-Rubinsztajn reaction (e.g., reacting a multifunctional hydrosilane with a multifunctional alkoxysilane), the rate-determining step is typically the initial hydride transfer and formation of the silicenium ion. uni-muenchen.de The kinetics would follow the principles of this reaction, being sensitive to catalyst concentration and the electronic nature of the substituents. mcmaster.cauni-muenchen.de
Hydrolysis and Condensation Crosslinking : When crosslinking occurs through a sol-gel type process, the rate can be limited by either the hydrolysis of the ethoxy groups or their subsequent condensation.
Under conditions where hydrolysis is slow (e.g., neutral pH, low water content), the hydrolysis rate will be the rate-determining step. gelest.com
Under conditions where hydrolysis is rapid (e.g., strongly acidic or basic pH), the subsequent condensation of the silanol intermediates often becomes the rate-determining step for network formation. gelest.com
The steric bulk of the silane substituents also plays a crucial role. The bulky tris(dimethylsiloxy) groups can sterically hinder the approach of reactants, influencing the kinetics of both hydrolysis and condensation steps. gelest.com
Table 3: Factors Influencing Crosslinking Kinetics
| Factor | Influence on Piers-Rubinsztajn System | Influence on Hydrolysis/Condensation System | Source(s) |
|---|---|---|---|
| Catalyst | Rate is highly dependent on B(C6F5)3 concentration. | Rate is highly dependent on acid or base catalyst (pH). | mcmaster.cagelest.com |
| Temperature | Increased temperature generally increases the reaction rate. | Increased temperature accelerates both hydrolysis and condensation rates. | nih.govresearchgate.net |
| Reactant Structure | Electronic effects of substituents on Si-H are critical. | Steric bulk around the silicon center can slow the reaction rate. | uni-muenchen.degelest.com |
| Solvent/Medium | Solvent polarity can have a minor effect. | Water concentration is critical for the hydrolysis step. | uni-muenchen.degelest.com |
Condensation Reactions Kinetics
Condensation reactions are central to the formation of the siloxane (Si-O-Si) backbone of silicones. For this compound, the ethoxy group is susceptible to hydrolysis, which forms a reactive silanol (Si-OH) group. This silanol can then condense with another silanol or an ethoxy group to form a siloxane bond and release water or ethanol, respectively. gelest.compsu.edu These hydrolysis and condensation steps are the fundamental reactions in sol-gel processes used to create silica (B1680970) and silicone materials. researchgate.netwikipedia.org
The kinetics of these reactions are highly dependent on pH, catalyst, water concentration, and solvent. Both acid and base catalysis are effective, but they lead to different reaction mechanisms and polymer structures. bohrium.comtandfonline.comgelest.com
Acid Catalysis: Under acidic conditions, the ethoxy group is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water (hydrolysis) or a silanol (condensation). Hydrolysis is often the rate-determining step, and the reaction tends to produce more linear or randomly branched polymers. mdpi.comndhu.edu.tw
Base Catalysis: In basic media, the silanol is deprotonated to form a silanolate anion (Si-O⁻), which is a strong nucleophile that attacks another silicon atom. Condensation is generally faster than hydrolysis under basic conditions, leading to more compact, highly branched structures. mdpi.comndhu.edu.tw
A review of the literature on the hydrolysis and condensation of organofunctional alkoxysilanes provides insight into the expected kinetic behavior. For example, the rate constants for the hydroxide anion-catalyzed hydrolysis of various alkyl tris(2-methoxyethoxy)silanes have been determined, showing a strong dependence on the nature of the alkyl group. ingentaconnect.com
Table 2: Rate Constants for Hydroxide Anion Catalyzed Hydrolysis of Alkyl Tris(2-methoxyethoxy)silanes in Aqueous Solution at 25°C
| Alkyl Group | Rate Constant (L mol⁻¹ s⁻¹) |
| Chloromethyl | 1.6 x 10³ |
| Methyl | 1.0 |
| n-Propyl | 1.0 |
| Phenyl | 0.1 |
Source: Adapted from Osterholtz and Pohl. ingentaconnect.com This table illustrates the effect of substituents on hydrolysis rates for related compounds.
Radical Crosslinking Mechanistic Aspects
Radical crosslinking is a common method for curing silicone polymers to form elastomers. This process typically involves the use of peroxides as initiators, which decompose upon heating to generate free radicals. nih.govresearchgate.net These radicals can then abstract hydrogen atoms from the methyl groups on the siloxane backbone, creating polymer radicals. researchgate.netscirp.org The recombination of these polymer radicals leads to the formation of crosslinks between the polymer chains.
The general mechanism for radical crosslinking of a polydimethylsiloxane (B3030410) (PDMS) chain can be illustrated as follows:
Initiation: A peroxide (ROOR) decomposes to form two alkoxy radicals (2 RO•).
Hydrogen Abstraction: The alkoxy radical abstracts a hydrogen atom from a methyl group on the PDMS chain, forming an alcohol (ROH) and a silicon-centered radical (-Si(CH₂•)O-).
Crosslinking: Two silicon-centered radicals on adjacent chains combine to form a stable ethylene (B1197577) bridge (-Si-CH₂-CH₂-Si-), creating a crosslink.
The efficiency of this process is influenced by the type of peroxide used, the temperature, and the presence of other functional groups on the siloxane chain. researchgate.net For instance, the presence of vinyl groups can enhance crosslinking efficiency through addition reactions with the generated radicals. While specific studies on the radical crosslinking of materials derived from this compound are scarce, the fundamental principles of radical-initiated crosslinking of polysiloxanes are applicable. researchgate.net The presence of the dimethylsiloxy groups provides the necessary methyl hydrogens for abstraction.
Side Reactions and Byproduct Formation in Siloxane Synthesis
The synthesis of siloxanes, including those derived from this compound, is often accompanied by side reactions that can influence the structure and properties of the final product. These side reactions are primarily associated with the hydrolysis and condensation steps.
One of the most common side reactions is intramolecular condensation , which leads to the formation of cyclic siloxanes. bohrium.com In the context of trifunctional precursors like those that can be formed from the hydrolysis of this compound, intramolecular condensation of a linear or branched oligomer can lead to the formation of small, volatile cyclic species. This is particularly prevalent under conditions that favor condensation, such as high dilution or specific catalytic conditions.
Another significant side reaction is redistribution or scrambling of siloxane bonds. This can occur under either acidic or basic conditions and involves the cleavage and reformation of Si-O-Si linkages. This can lead to a broader molecular weight distribution and a randomization of the polymer structure, which may be undesirable when trying to synthesize well-defined architectures.
During the sol-gel process, incomplete hydrolysis or condensation can result in the presence of unreacted alkoxy groups and silanol groups in the final material. nih.govresearchgate.net The presence of these residual functional groups can affect the material's properties, such as its hydrophobicity, thermal stability, and mechanical strength.
In syntheses involving different alkoxysilane precursors (co-condensation), the differential reactivity of the precursors can lead to the formation of inhomogeneous materials, with domains rich in one component. researchgate.net
Furthermore, the synthesis of alkoxysilanes themselves can generate byproducts. For example, in the synthesis of Phenyltris(dimethylsiloxy)silane from phenyltrimethoxysilane (B147435) and tetramethyldisiloxane, various oligomeric byproducts were formed. bohrium.com
Table 3: Common Side Reactions and Byproducts in Siloxane Synthesis
| Side Reaction | Description | Common Byproducts |
| Intramolecular Condensation | Condensation reaction within a single molecule, leading to ring formation. | Cyclic siloxanes (e.g., D₃, D₄) |
| Redistribution/Scrambling | Cleavage and reformation of siloxane bonds, leading to randomization. | Oligomers with broader molecular weight distribution |
| Incomplete Hydrolysis | Alkoxy groups remain unreacted. | Residual alkoxides in the polymer network |
| Incomplete Condensation | Silanol groups remain unreacted. | Residual silanols in the polymer network |
| Self-condensation of precursors | In multi-precursor systems, one precursor may preferentially react with itself. | Homopolymers of the more reactive precursor |
Polymerization and Network Formation Via Tris Dimethylsiloxy Ethoxysilane
Design and Synthesis of Polysiloxane Architectures
The structure of Tris(dimethylsiloxy)ethoxysilane, with its single reactive site on a central silicon atom, makes it an ideal building block for creating non-linear polysiloxane structures. It serves as a convergence point for polymer chains, enabling the formation of branched and star-shaped macromolecules.
Due to its trifunctional nature (considering the single ethoxy group as one reactive function), this compound is not used to form linear polymers but is instead a key component in the synthesis of more complex architectures.
Branched Polysiloxanes: In polycondensation reactions, this compound can be introduced with difunctional monomers to create random branching points within the polymer backbone. A new approach for synthesizing highly branched polysiloxanes involves the dehydrocarbon polycondensation of alkoxysilanes, which can lead to stable, soluble, and highly functional branched copolymers. researchgate.net While specific studies on this compound are not prevalent, the principles of using polyfunctional silanes to induce branching are well-established. researchgate.netcapes.gov.br
Star-Branched Polysiloxanes: This molecule is an excellent candidate to act as the core of a star-shaped polymer. The synthesis typically involves a "grafting-to" approach where pre-synthesized linear polysiloxane "arms" with reactive end-groups are attached to the central core molecule. capes.gov.br For instance, living anionic ring-opening polymerization of cyclosiloxanes like hexamethylcyclotrisiloxane (B157284) (D3) can produce polysiloxane arms with a reactive silanolate end group. capes.gov.brresearchgate.net These living polymer arms can then be terminated onto a core molecule. In the case of this compound, the ethoxy group can be converted to a more reactive site, such as a chlorosilyl group, to facilitate the efficient grafting of the living polymer arms, resulting in a star polymer with three well-defined arms. The synthesis of star-shaped polydimethylsiloxanes (PDMS) using various core structures, such as organocyclosilsesquioxanes, demonstrates the viability of this architectural design. nih.govresearchgate.net
The integration of this compound into controlled polymerization techniques allows for the precise synthesis of polysiloxanes with predetermined molecular weights and complex, yet well-defined, structures.
Controlled/living polymerization methods, such as anionic ring-opening polymerization (ROP), are pivotal in creating polymers with narrow molecular weight distributions. capes.gov.brresearchgate.net In such a strategy, this compound can be used as a core-forming initiator or a terminating agent.
As a terminating agent, the process would involve:
Arm-First Synthesis: Linear polydimethylsiloxane (B3030410) chains are first grown via a living polymerization mechanism, for example, the anionic ROP of D3 initiated by an organolithium compound. capes.gov.br
Core Coupling: The living polymer chains, possessing reactive anionic ends, are introduced to the this compound core. The reaction between the living chain ends and the central silicon atom of the core molecule (potentially after modification of the ethoxy group) covalently links the arms to the core, forming a star-shaped macromolecule. capes.gov.br
This method allows for excellent control over the final architecture, as the arms can be synthesized and characterized separately before the final coupling reaction to the core. nih.gov This ensures a uniform arm length, leading to a well-defined star polymer.
Crosslinking Network Development in Silicone Materials
This compound functions as a crosslinking agent in condensation-cure silicone systems, such as room-temperature-vulcanizing (RTV) silicones. The crosslinking process transforms liquid silicone polymers into solid, elastic rubbers with durable networks. nih.govsinosil.com
The fundamental chemistry involves the hydrolysis of the ethoxy group in the presence of atmospheric moisture, often accelerated by a catalyst like a tin compound. This hydrolysis yields a reactive silanol (B1196071) (Si-OH) group. This newly formed silanol group can then undergo a condensation reaction with a terminal silanol group on a linear, hydroxy-terminated polydimethylsiloxane (PDMS) chain, forming a stable siloxane (Si-O-Si) bond and releasing ethanol (B145695) as a byproduct. sinosil.com Since one molecule of the crosslinker can react with up to three polymer chains, a three-dimensional network is formed.
The formation of a robust, crosslinked network is essential for achieving desirable mechanical properties, including high tensile strength and hardness, in silicone elastomers. espublisher.com The Si-O-Si bonds that constitute the crosslinks are extremely durable, providing excellent resistance to weathering, UV radiation, and temperature fluctuations. sinosil.com
The mechanical strength of the final silicone material is directly related to the characteristics of the crosslinked network. By incorporating this compound, strong covalent linkages are created throughout the polymer matrix. Studies on alkoxy-type silicone sealants show that as the concentration of the crosslinker increases, the tensile strength and hardness of the material generally increase, while the elongation at break decreases. adhesion.krresearchgate.netelsevierpure.com This trade-off allows formulators to fine-tune the material's properties for specific applications, from flexible sealants to tougher elastomers. espublisher.com
| Crosslinker Concentration | Tensile Strength | Hardness (Shore A) | Elongation at Break | Network Structure |
|---|---|---|---|---|
| Low | Lower | Softer | Higher | Loose network, long chains between crosslinks |
| Medium | Moderate | Medium | Moderate | Balanced network density |
| High | Higher | Harder | Lower | Dense network, short chains between crosslinks |
This table represents generalized trends based on established principles for alkoxy-cured silicones. adhesion.krresearchgate.netelsevierpure.com
Control is primarily achieved by adjusting the stoichiometry—the molar ratio—between the crosslinker, this compound, and the reactive silanol groups on the PDMS polymer chains. mdpi.com
High Crosslink Density: Using a higher concentration of the crosslinker results in a more densely crosslinked network. The polymer chains between the crosslink points are shorter, leading to a more rigid, harder material with lower elasticity and reduced swelling in solvents. mdpi.com
Low Crosslink Density: A lower concentration of the crosslinker creates a looser network with longer, more flexible polymer segments between the crosslinks. This results in a softer, more pliable material with higher elongation and a greater tendency to swell.
By precisely managing this ratio, the network topology can be engineered to yield materials ranging from soft gels to tough, high-modulus rubbers, tailored for applications from medical devices to industrial sealants. researchgate.netcfmats.com
Sol-Gel Processing Utilizing this compound
The sol-gel process is a versatile wet-chemical technique used to fabricate inorganic and hybrid materials, such as glasses and ceramics, at low temperatures. mdpi.comdakenchem.com this compound can serve as a valuable precursor in sol-gel synthesis to create hybrid organic-inorganic polysiloxane networks. researchgate.net
The process generally involves two main reactions: dakenchem.comnih.gov
Hydrolysis: The process is initiated by adding water to the silane (B1218182) precursor, typically in a solvent like ethanol and with an acid or base catalyst. The ethoxy group on the this compound molecule hydrolyzes to form a reactive silanol group (Si-OH) and ethanol.
Condensation: The newly formed silanols are unstable and readily undergo condensation reactions with each other or with other hydrolyzed silane molecules. This condensation forms stable siloxane (Si-O-Si) bonds, releasing water or alcohol as a byproduct and gradually building a crosslinked, three-dimensional network that transforms the liquid solution (sol) into a solid matrix (gel). nih.gov
When used as a precursor, this compound imparts unique properties to the final sol-gel material. The three bulky, flexible dimethylsiloxy groups are incorporated directly into the inorganic Si-O-Si network. This results in a hybrid material that combines the rigidity of the siloxane backbone with the flexibility, hydrophobicity, and low surface energy characteristic of PDMS. It can also be used as a co-precursor with other alkoxysilanes, such as Tetraethoxysilane (TEOS), to precisely tailor the properties of the final material. mdpi.comnih.gov
| Stage | Description | Primary Reaction |
|---|---|---|
| 1. Hydrolysis | Alkoxy groups on the silane precursor react with water to form reactive silanol (Si-OH) groups. | ≡Si-OR + H₂O → ≡Si-OH + R-OH |
| 2. Condensation (Sol Formation) | Silanol groups react with each other or with remaining alkoxy groups to form Si-O-Si bridges, creating oligomers and small particles suspended in the solution (sol). | ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O ≡Si-OR + HO-Si≡ → ≡Si-O-Si≡ + R-OH |
| 3. Gelation | The condensation process continues, linking the particles together to form a continuous, three-dimensional network that spans the entire volume of the liquid, resulting in a gel. | Polycondensation |
| 4. Aging & Drying | The gel is aged to strengthen the network and then dried to remove the solvent, yielding the final solid material (e.g., a xerogel or aerogel). | Continued condensation and network shrinkage |
This table outlines the generalized steps for sol-gel synthesis as described in the literature. dakenchem.comnih.gov
Formation of Siliceous Domains and Hybrid Networks
The polycondensation of this compound results in the formation of siliceous domains, which are regions rich in Si-O-Si linkages. These domains form the inorganic backbone of the resulting material. researchgate.net Because the precursor molecule also contains organic dimethylsiloxy groups, the final structure is an organic-inorganic hybrid material. nih.gov These hybrids combine the properties of both components, such as the thermal stability and rigidity of the siliceous network and the flexibility imparted by the organic side groups. nih.gov
The creation of these hybrid networks can be achieved through the co-condensation of different silane precursors. For example, this compound can be co-polymerized with other organosilanes or tetraalkoxysilanes (like TEOS) to tailor the properties of the final material. mdpi.comrsc.org This approach allows for the creation of covalently linked, ordered, hybrid networks with finely divided structures where the inorganic domains are on the scale of 100 Å or less. rsc.orgacs.org The resulting materials are often described as ORMOCERs (Organically Modified Ceramics) or ceramers, which are composites composed of inorganic and organic nanobuilding blocks linked by covalent bonds. ipme.ru The properties of these networks, such as porosity and morphology, are strongly influenced by the structure of the silane precursors used. mdpi.com
Factors Influencing Gelation and Network Microstructure
The transition from a solution of silane monomers (a "sol") to a solid, cross-linked matrix (a "gel") is a critical phase in network formation. The microstructure of this final network is not predetermined and can be controlled by several key factors during the polymerization process. nih.gov The kinetics of the hydrolysis and condensation reactions are paramount, and their relative rates determine the final structure, whether it be linear, branched, or a dense three-dimensional network. nih.gov
Key parameters that influence gelation and the resulting network microstructure include the pH of the reaction medium, the water-to-silane ratio, the type of solvent, temperature, and the concentration of the silane precursor. nih.govmdpi.com
| Factor | Influence on Gelation and Network Microstructure |
| pH (Catalyst) | The rates of hydrolysis and condensation are significantly affected by pH. Acidic conditions (pH < 4) typically lead to faster hydrolysis than condensation, promoting the formation of linear or weakly branched polymers, resulting in a fine, transparent gel structure. Basic conditions generally promote condensation over hydrolysis, leading to more highly branched clusters that aggregate into particulate or colloidal gels. nih.govosti.gov The lowest rate of hydrolysis for alkoxysilanes occurs at a neutral pH. mdpi.com |
| Water/Silane Ratio (r) | The amount of water present is crucial for the hydrolysis step. A stoichiometric or higher water content generally favors more complete hydrolysis, leading to a higher degree of cross-linking and a more rigid gel network. nih.gov Conversely, sub-stoichiometric water can result in an incomplete reaction and a softer, more organic-like network. |
| Solvent | The solvent must be able to dissolve both the nonpolar silane monomer and the polar water reactant. Alcohols are commonly used for this purpose. acs.org The type of solvent can influence reaction rates and the solubility of growing oligomers, thereby affecting the final morphology of the network. |
| Temperature | Increasing the temperature generally accelerates the rates of both hydrolysis and condensation reactions, leading to faster gelation times. mdpi.commdpi.com Curing the formed gel at elevated temperatures (e.g., 110-120°C) promotes further condensation, increasing the network's crosslink density and mechanical stability. gelest.com |
| Concentration | Higher concentrations of the silane precursor typically lead to faster gelation as the reactive species are in closer proximity. osti.gov Monomer concentration can be increased until a gel is obtained or the neat monomer is used. osti.gov |
By carefully controlling these factors, it is possible to tailor the microstructure of the resulting polysiloxane network, influencing properties such as pore size, surface area, density, and mechanical strength. osti.govnih.gov
Self-Assembly Processes in Silane-Based Systems
Silanes, including this compound, can form highly organized, robust, and covalently bound monolayers on hydroxyl-terminated substrates like silicon wafers, glass, and metal oxides. researchgate.netmpg.de This process, known as self-assembly, allows for the precise modification of surface properties in a controllable manner. researchgate.net
The mechanism involves several steps. First, the hydrolyzable ethoxy group on the silane reacts with trace amounts of water on the surface or in the solvent to form a reactive silanol (Si-OH) group. rsc.orgmdpi.com This silanol group then forms hydrogen bonds with the hydroxyl (-OH) groups present on the substrate surface. researchgate.net Finally, a condensation reaction occurs, forming a stable, covalent siloxane bond (Si-O-Substrate) and anchoring the molecule to the surface. mpg.demdpi.com
Following the initial anchoring, adjacent silane molecules on the surface can undergo lateral condensation, forming Si-O-Si cross-links between them. researchgate.net This process creates a densely packed, cross-linked self-assembled monolayer (SAM) that is chemically and physically robust. researchgate.net The quality and uniformity of the resulting SAM are highly dependent on reaction conditions such as humidity, temperature, silane concentration, and the cleanliness and hydroxylation of the substrate surface. rsc.org The formation of these well-defined layers allows for the introduction of a wide range of chemical functionalities to a surface, making them valuable in fields like electronics and sensor technology. researchgate.net
Functionalization and Hybrid Material Design Incorporating Tris Dimethylsiloxy Ethoxysilane
Covalent Grafting of Organic Moieties onto Siloxane Backbones
The ability to covalently attach organic functional groups to a siloxane backbone is a cornerstone of modern materials science. This functionalization transforms the inorganic siloxane into a hybrid material with a unique combination of properties.
Integration of Organic Functional Groups for Tailored Reactivity
The ethoxy group in Tris(dimethylsiloxy)ethoxysilane serves as a primary site for functionalization. Through hydrolysis and condensation reactions, this group can be reacted with a variety of organic molecules containing complementary functional groups. The hydrolysis of the ethoxy group generates a reactive silanol (B1196071) group (-Si-OH), which can then condense with other silanols or with hydroxyl groups on the surface of substrates, forming stable siloxane (Si-O-Si) bonds. sisib.comccl.net The rate of hydrolysis for an ethoxysilane (B94302) is generally slower than that of a methoxysilane, offering better control over the reaction kinetics. gelest.com
This process allows for the integration of a wide range of organic functionalities, such as amino, epoxy, methacrylate, or vinyl groups, onto the siloxane structure. The choice of the organic group is dictated by the desired reactivity of the final material. For instance, grafting amino groups can introduce sites for further reactions, such as amide bond formation, or can act as catalysts. Methacrylate groups, on the other hand, can participate in free-radical polymerization, enabling the cross-linking of the silane (B1218182) into a polymer network. researchgate.net
The general mechanism for this covalent grafting involves the following steps:
Hydrolysis: The ethoxy group reacts with water to form a silanol and ethanol (B145695).
Condensation: The newly formed silanol group can then react with a hydroxyl group on an organic molecule or a substrate surface, releasing a molecule of water and forming a stable Si-O-C or Si-O-Si linkage.
This tailored reactivity is crucial for creating materials with specific functionalities for applications in coatings, adhesives, and composites.
Fabrication of Organic-Inorganic Hybrid Materials
This compound is a key building block in the creation of organic-inorganic hybrid materials, which combine the desirable properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., thermal stability, mechanical strength).
Incorporation into Silsesquioxane (SQ) and Polyhedral Oligomeric Silsesquioxane (POSS) Structures
Silsesquioxanes (SQs) are a class of organosilicon compounds with the empirical formula (RSiO1.5)n, where R is an organic substituent. researchgate.net When these compounds form well-defined, cage-like structures, they are known as polyhedral oligomeric silsesquioxanes (POSS). researchgate.net These nanometer-sized structures can be considered as the smallest possible particles of silica (B1680970), and their incorporation into polymer matrices can lead to significant improvements in material properties.
While direct synthesis of POSS from this compound is not extensively documented, the principles of SQ and POSS synthesis can be applied. The hydrolysis and condensation of the ethoxy group can lead to the formation of a siloxane network. By carefully controlling the reaction conditions, such as solvent, temperature, and catalyst, it is possible to favor the formation of cage-like structures. The dimethylsiloxy groups would then act as organic functionalities on the surface of the SQ or POSS cage.
The synthesis of silsesquioxanes generally involves the hydrolysis and condensation of trifunctional organosilanes. researchgate.net For instance, ladder-like polysilsesquioxanes have been synthesized through the polycondensation of cyclic tetravinylsiloxanetetraols. scispace.com The incorporation of this compound into such structures could introduce unique properties due to the presence of the flexible dimethylsiloxy arms.
Hybridization with Organic Polymers and Oligomers
This compound can be used to create hybrid materials by blending or covalently bonding it with organic polymers and oligomers. The silane can act as a compatibilizer, improving the miscibility of otherwise immiscible polymer blends. specialchem.com
More importantly, the reactive ethoxy group allows for the covalent integration of the silane into a polymer matrix. This can be achieved through several methods:
Grafting onto existing polymers: Polymers with hydroxyl or other reactive groups can be reacted with the hydrolyzed this compound.
Copolymerization: If the silane is first functionalized with a polymerizable group (e.g., methacrylate), it can then be copolymerized with other organic monomers to form a hybrid polymer chain. researchgate.net
These hybrid materials often exhibit enhanced thermal stability, improved mechanical properties, and tailored surface characteristics compared to the parent organic polymer.
Design of Nanocomposites with Modified Fillers and Nanoparticles
One of the most significant applications of this compound is in the surface modification of fillers and nanoparticles for the fabrication of nanocomposites. Untreated inorganic fillers often have poor compatibility with organic polymer matrices, leading to agglomeration and weak interfacial adhesion. specialchem.com
This compound can act as a "molecular bridge" or coupling agent between the inorganic filler and the polymer matrix. sisib.comdakenchem.com The ethoxy group reacts with hydroxyl groups on the surface of the filler (e.g., silica, alumina), forming strong covalent bonds. The dimethylsiloxy part of the silane, being organophilic, then interacts favorably with the polymer matrix, improving dispersion and adhesion.
The process of surface modification typically involves treating the filler with a solution of the silane. The effectiveness of the treatment depends on factors such as the concentration of the silane, the reaction time, and the presence of moisture for hydrolysis. sisib.com The improved interfacial adhesion in these nanocomposites leads to enhanced mechanical properties, such as increased tensile strength and modulus. mdpi.com For example, studies on silica nanoparticles modified with aminosilanes have shown significant improvements in the thermal and mechanical properties of epoxy resin composites. mdpi.comresearchgate.net
| Filler Type | Silane Coupling Agent | Polymer Matrix | Observed Improvement |
| Nano-SiO2 | (3-Aminopropyl)trimethoxysilane (KH550) | Epoxy Resin | Increased storage modulus and glass transition temperature. mdpi.com |
| Nano-SiO2 | Aminoethyl)-γ-aminopropyltrimethoxysilane (KH792) | Epoxy Resin | Significant improvement in thermal properties. mdpi.com |
| Silica | Tris(3-trimethoxysilylpropyl)isocyanurate | Polyimides | Enhanced adhesion. gelest.com |
Surface Modification and Adhesion Promotion Applications
The ability of this compound to alter surface properties and enhance adhesion is critical in numerous industrial applications.
The hydrolysis and condensation of the ethoxy group allow the silane to form a thin, durable film on a variety of substrates, including glass, metals, and ceramics. sisib.com This film can modify the surface energy of the substrate, making it more or less wettable (hydrophobic or hydrophilic) depending on the nature of the organic groups.
As an adhesion promoter, this compound improves the bond between a substrate and a coating, adhesive, or sealant. sisib.comdakenchem.com The silane forms covalent bonds with the substrate and entangles or reacts with the polymer matrix of the adhesive or coating, creating a strong and durable interface. dakenchem.com This is particularly important in applications where the bond is exposed to harsh environmental conditions, such as moisture and heat, which can degrade adhesion over time. dakenchem.com The effectiveness of silane adhesion promoters has been demonstrated in various fields, including microelectronics and dentistry. researchgate.net
The general mechanism of adhesion promotion involves the formation of a molecular bridge at the interface, which improves stress transfer and reduces the likelihood of delamination. specialchem.comdakenchem.com The choice of silane and its concentration can be optimized to achieve the desired level of adhesion for a specific application. sisib.com
Surface Silanization for Enhanced Interfacial Bonding
Surface silanization is a chemical process used to modify the surface properties of materials, and this compound is well-suited for this application. The process hinges on the reactivity of the ethoxysilane group. In the presence of moisture, the ethoxy group (-OC2H5) undergoes hydrolysis to form a reactive silanol group (-Si-OH).
This newly formed silanol group can then condense with hydroxyl (-OH) groups present on the surface of various inorganic substrates, such as glass, metals, and metal oxides. This condensation reaction creates strong, durable covalent bonds (Si-O-Substrate), effectively grafting the silane molecule onto the surface. The tris(dimethylsiloxy) portion of the molecule then forms the new surface interface, which is typically hydrophobic and has low surface energy. This chemical bridge is fundamental to enhancing interfacial bonding between inorganic substrates and organic polymers, a critical factor in the performance of composite materials and coatings.
Role as Coupling Agents in Composite Materials
The dual functionality operates as follows:
Reaction with the Inorganic Filler: The ethoxy group on the silane hydrolyzes and bonds to the surface of the inorganic filler, as described in the silanization process. sinosil.com
Interaction with the Polymer Matrix: The non-hydrolyzable tris(dimethylsiloxy) groups are organophilic and compatible with the polymer matrix. This compatibility allows for physical entanglement and chemical interactions with the polymer chains.
By connecting the filler and the matrix on a molecular level, the coupling agent facilitates more efficient stress transfer from the flexible polymer to the rigid filler. This leads to significant improvements in the mechanical properties of the composite, such as tensile strength, modulus, and moisture resistance. Silanes are known to be effective coupling agents for treating fillers used in adhesive and sealant formulations to improve mechanical properties. gelest.com
Table 1: Function of this compound as a Coupling Agent
| Component | Interaction Mechanism | Result |
| Ethoxy Group | Hydrolysis to silanol, followed by condensation with hydroxyl groups on the filler surface. | Strong covalent bond (Si-O-Filler) to the inorganic filler. |
| Tris(dimethylsiloxy) Group | Physical entanglement and compatibility with the organic polymer matrix. | Improved compatibility and adhesion between filler and matrix. |
| Overall Effect | Forms a molecular bridge linking the filler and the matrix. | Enhanced stress transfer and improved mechanical properties of the composite material. |
Adhesion Promotion in Coatings and Sealants
Adhesion is a primary determinant of the performance and durability of coatings and sealants. This compound can be used as an adhesion promoter, functioning on the same principles as a coupling agent. gelest.comhungpai.net It can be either blended directly into the sealant or coating formulation or applied as a primer to the substrate surface before the coating is applied. sinosil.com
When incorporated into a formulation, the silane migrates to the interface between the sealant/coating and the substrate. There, the ethoxy group hydrolyzes and bonds with the substrate (e.g., glass, aluminum, steel, concrete), while the siloxane body of the molecule becomes entangled with the bulk polymer of the coating or sealant. sinosil.comhungpai.net This creates a robust, water-resistant bond at the interface, which is often the weakest point in a coating or sealant system. The use of silane adhesion promoters can significantly improve adhesion to substrates like cement, copper, and glass. hungpai.net This enhancement leads to better long-term performance, increased weatherability, and improved resistance to moisture and chemicals. sinosil.comhungpai.net
Integration into Advanced Functional Materials
The distinct properties of this compound, derived from its siloxane structure, make it a candidate for integration into a variety of advanced functional materials beyond traditional composites and sealants.
Electronic Materials Applications
In the field of electronics, silicone-based materials are valued for their excellent thermal stability, high dielectric strength, and protective properties. sigmaaldrich.com Structurally similar compounds, like Phenyltris(dimethylsiloxy)silane, are used to improve the transmittance of polymer-based electronic packaging materials. cfsilicones.com
This compound could be used in several electronic applications:
Encapsulants and Dielectrics: It can serve as a crosslinking agent or a component in silicone elastomers used for encapsulating delicate electronic components, protecting them from moisture, shock, and thermal stress. The siloxane structure provides low dielectric constant and high electrical resistivity.
Surface Modification: It can be used to modify the surfaces of silicon wafers or other semiconductor substrates to control surface energy, improve adhesion of photoresists, or create hydrophobic, protective layers.
Component in Formulations: It may be included in the formulation of thermally conductive adhesives or inks for printed electronics. sigmaaldrich.com
Optical Glass and Coating Applications
The optical properties of siloxane-based materials allow for their use in advanced optical applications. The refractive index and high light transmittance of related phenyl-containing siloxanes make them suitable for such uses. cfsilicones.com this compound can be used to formulate specialized coatings for glass and other transparent substrates.
Its functions in this area include:
Hydrophobic Coatings: By applying a thin layer to an optical surface via silanization, a highly hydrophobic and durable coating can be formed. This is useful for creating water-repellent and easy-to-clean lenses and windows.
Refractive Index Modification: It can be used as an additive in sol-gel or polymer coating formulations to tune the refractive index, a key parameter in the design of anti-reflective coatings.
Protective Layers: The stable Si-O backbone of the siloxane structure imparts good thermal and UV stability, making it a candidate for protective coatings on polymer-based optical components to prevent scratching and environmental degradation.
Self-Healing Gels
Self-healing materials are a class of smart materials that can autonomously repair damage. Gels crosslinked with dynamic, reversible bonds can exhibit self-healing properties. While direct research on this compound in this specific application is not widely documented, its structure is analogous to other siloxanes, like Tetrakis(dimethylsiloxy)silane, which are used as crosslinkers in polymer gels. gelest.com
The potential role of this compound in self-healing gels lies in its ability to act as a crosslinking agent. The Si-O-Si bonds within the siloxane structure can be part of a dynamic covalent network.
Table 2: Proposed Mechanism for Self-Healing Gels
| Stage | Process | Role of this compound |
| Network Formation | The ethoxy group reacts during gel synthesis to incorporate the molecule into the polymer network as a crosslinking node. | The molecule connects multiple polymer chains together, forming the gel's three-dimensional structure. |
| Damage | The gel is cut or broken, severing polymer chains and crosslinks. | The covalent network is mechanically ruptured. |
| Healing | Under a specific stimulus (e.g., heat, moisture), the siloxane bonds (Si-O-Si) at the fractured interface can break and reform across the gap. | The dynamic nature of the siloxane bonds allows for the re-establishment of crosslinks, repairing the damage and restoring mechanical integrity. |
This reversible crosslinking would allow the gel to mend itself after being cut, restoring its structure and function.
Advanced Characterization Techniques in the Study of Tris Dimethylsiloxy Ethoxysilane Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Kinetic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of Tris(dimethylsiloxy)ethoxysilane and its reaction products. By examining the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment of silicon, carbon, and hydrogen atoms within the molecule.
Multinuclear NMR spectroscopy, including ¹H, ¹³C, and ²⁹Si NMR, is fundamental for identifying the structure of this compound, its intermediates during hydrolysis and condensation, and the final polysiloxane products. nih.gov Each nucleus provides a unique window into the molecular architecture.
¹H NMR: Proton NMR is used to identify the hydrogen-containing functional groups. In this compound, characteristic signals would correspond to the protons of the ethoxy group (-OCH₂CH₃) and the methyl groups attached to silicon (-Si(CH₃)₂). During hydrolysis, the disappearance of the ethoxy signals and the appearance of a signal for ethanol (B145695) (CH₃CH₂OH) can be monitored. A study on the closely related tris-(dimethylsiloxy)phenylsilane provides insight into the expected spectral regions for the dimethylsiloxy protons. researchgate.net
¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton of the molecule. Distinct signals are expected for the carbons of the ethoxy group and the methyl groups. Changes in these signals are indicative of the hydrolysis and subsequent condensation reactions. For instance, the chemical shifts of the ethoxy carbons will change significantly upon their conversion to ethanol.
²⁹Si NMR: Silicon-29 NMR is particularly powerful for studying silicon-based compounds. pascal-man.com The chemical shift of the silicon nucleus is highly sensitive to its local environment, specifically the number of attached oxygen atoms in siloxane bonds (Si-O-Si). nih.gov The central silicon atom in this compound would have a characteristic chemical shift. As condensation proceeds, new signals corresponding to dimeric, oligomeric, and polymeric species will appear at different chemical shifts, allowing for the mapping of the network formation. nih.govresearchgate.net The formation of an additional siloxane bond generally leads to an upfield shift of the signal. nih.gov
Table 1: Representative NMR Chemical Shift Ranges for Functional Groups in this compound Systems
| Nucleus | Functional Group | Representative Chemical Shift (ppm) |
| ¹H | -Si-O-CH₂-CH₃ | ~3.8 |
| -Si-O-CH₂-CH₃ | ~1.2 | |
| -Si(CH₃)₂ | ~0.1-0.2 | |
| ¹³C | -Si-O-CH₂-CH₃ | ~58 |
| -Si-O-CH₂-CH₃ | ~18 | |
| -Si(CH₃)₂ | ~0-2 | |
| ²⁹Si | Monomeric Si(OSi)₃(OR) | -80 to -90 |
| Dimeric and Oligomeric Species | -90 to -110 |
Note: These are approximate values and can vary based on the solvent and specific molecular structure.
Time-resolved NMR spectroscopy is a powerful technique for studying the kinetics of the hydrolysis and condensation of this compound. By acquiring a series of NMR spectra over time, it is possible to monitor the concentration of reactants, intermediates, and products. This allows for the determination of reaction rates and the elucidation of the reaction mechanism. In situ ¹H and ²⁹Si NMR are particularly useful for tracking the disappearance of the ethoxy groups and the formation of various siloxane species, respectively, providing quantitative kinetic data on the polymerization process.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Network Formation Monitoring
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify functional groups and monitor the progression of the sol-gel process in this compound systems.
FTIR Spectroscopy: FTIR is highly sensitive to the vibrations of polar bonds. In the context of this compound, key vibrational bands include those for Si-O-C, C-H, and the formation of Si-O-Si bonds. The hydrolysis can be followed by the decrease in the intensity of the Si-O-C absorption and the appearance of a broad band corresponding to the O-H stretching of silanol (B1196071) (Si-OH) groups and water. The subsequent condensation is marked by the growth of a strong and broad absorption band typically in the 1000-1100 cm⁻¹ region, which is characteristic of the asymmetric stretching of Si-O-Si bonds, indicating the formation of the polysiloxane network.
Raman Spectroscopy: Raman spectroscopy, which detects vibrations that cause a change in polarizability, is complementary to FTIR. It is particularly useful for analyzing the symmetric vibrations of non-polar bonds. The symmetric Si-O-Si stretching vibration, which is often weak in the FTIR spectrum, can be observed in the Raman spectrum. This allows for a more complete picture of the siloxane network formation. Raman spectroscopy can also be used to monitor the consumption of the ethoxy groups and the formation of ethanol during hydrolysis.
Table 2: Key Vibrational Bands for Monitoring this compound Reactions
| Wavenumber (cm⁻¹) | Assignment | Spectroscopic Technique |
| ~2975, 2885 | C-H stretching (in ethoxy and methyl groups) | FTIR, Raman |
| ~1000-1100 | Asymmetric Si-O-Si stretching (network formation) | FTIR |
| ~960 | Si-OH stretching | FTIR |
| ~800 | Si-O-Si symmetric stretching | Raman |
| ~1100 | Si-O-C stretching (in ethoxy group) | FTIR |
Chromatographic Methods for Product Separation and Purity Assessment
Chromatographic techniques are employed to separate the various components in the reaction mixture of this compound systems, allowing for the assessment of purity and the isolation of specific products.
Gas Chromatography (GC): GC is suitable for the analysis of volatile compounds. It can be used to monitor the purity of the initial this compound monomer and to quantify the amount of ethanol produced during the hydrolysis reaction.
Liquid Chromatography (LC): LC, particularly High-Performance Liquid Chromatography (HPLC) and Gel Permeation Chromatography (GPC), is used to separate non-volatile oligomers and polymers based on their size, polarity, or affinity for the stationary phase. GPC is especially valuable for determining the molecular weight distribution of the polysiloxane products. When coupled with a mass spectrometer (LC-MS), it provides a powerful tool for the separation and identification of individual oligomeric species.
Morphological and Microstructural Characterization of Hybrid Materials
The performance of hybrid materials derived from this compound is highly dependent on their morphology and microstructure. Several microscopy techniques are used to visualize the surface and internal structure of these materials.
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface topography of the material. It is used to examine the macrostructure, including features like porosity, cracks, and the general surface texture of the hybrid material. When coupled with Energy Dispersive X-ray Spectroscopy (EDS), SEM can also provide information on the elemental composition of the material's surface.
Atomic Force Microscopy (AFM): AFM is a powerful technique for characterizing the surface of materials at the nanometer scale. nih.govwiley.comresearchgate.netoxinst.comspectraresearch.com It can provide three-dimensional images of the surface topography with very high resolution, allowing for the measurement of surface roughness and the visualization of nanoscale features on thin films and coatings derived from this compound. nih.gov AFM can also be operated in different modes to probe local mechanical, electrical, and magnetic properties.
Table 3: Summary of Characterization Techniques and Their Applications
| Technique | Information Obtained |
| NMR (¹H, ¹³C, ²⁹Si) | Molecular structure, identification of intermediates and products. |
| Time-Resolved NMR | Reaction kinetics, polymerization mechanism. |
| FTIR/Raman | Functional group analysis, monitoring of hydrolysis and condensation. |
| Mass Spectrometry | Molecular weight of oligomers and polymers, molecular weight distribution. |
| Chromatography (GC, LC) | Separation of components, purity assessment, molecular weight distribution. |
| SEM | Surface morphology, topography, elemental composition (with EDS). |
| TEM | Internal microstructure, phase morphology, nanoparticle dispersion. |
| AFM | High-resolution 3D surface topography, roughness, nanoscale properties. |
Computational and Theoretical Studies of Tris Dimethylsiloxy Ethoxysilane Reactivity and Structures
Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to elucidate the mechanisms of chemical reactions involving silanes. By calculating the electron density of a system, DFT can determine the energies of reactants, products, and intermediate transition states, thereby mapping out the most likely reaction pathways.
The reactivity of Tris(dimethylsiloxy)ethoxysilane is primarily governed by the hydrolysis of its ethoxy group, followed by the condensation of the resulting silanol (B1196071) (Si-OH) groups. DFT calculations are instrumental in constructing detailed energy profiles for these multi-step processes.
An energy profile plots the potential energy of a system as a function of the reaction coordinate, which represents the progress of the reaction. Key features of this profile are the energy minima, corresponding to stable reactants, intermediates, and products, and the energy maxima, which represent transition states. The energy difference between the reactants and the highest transition state is the activation energy (Ea), a critical parameter that dictates the reaction rate.
Theoretical studies on similar alkoxysilanes have shown that the hydrolysis of the Si-O-C bond typically proceeds through a pentacoordinate silicon transition state. The activation energy for this step is influenced by the steric bulk and electronic effects of the substituent groups. Subsequent condensation reactions, which can involve either a silanol reacting with another silanol or with an unreacted ethoxy group to form a siloxane (Si-O-Si) bridge, also proceed through distinct transition states with specific activation barriers. By analyzing these transition states, researchers can understand the stereoelectronic requirements for the reaction and predict which reaction pathways are more favorable under given conditions.
Table 1: Representative DFT-Calculated Activation Energies (Ea) for Key Reaction Steps of a Model Alkoxysilane
| Reaction Step | Description | Catalyst | Calculated Ea (kJ/mol) |
| Hydrolysis | Si-OEt + H₂O → Si-OH + EtOH | None | 95 |
| Homocondensation | Si-OH + HO-Si → Si-O-Si + H₂O | None | 75 |
| Heterocondensation | Si-OH + EtO-Si → Si-O-Si + EtOH | None | 88 |
Note: Data are illustrative, based on typical values for alkoxysilane reactions, and serve to represent the output of DFT analyses.
The hydrolysis and condensation of this compound are often accelerated by acid or base catalysts. DFT calculations are essential for revealing how these catalysts alter the reaction mechanism and lower the activation energies.
Acid Catalysis: In the presence of an acid (e.g., H₃O⁺), the oxygen atom of the ethoxy group is protonated. This protonation makes the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by water. The DFT-calculated energy profile for this pathway shows a significantly lower activation energy for hydrolysis compared to the uncatalyzed reaction.
Base Catalysis: Under basic conditions (e.g., OH⁻), the nucleophile is the hydroxide (B78521) ion, which is much stronger than water. Alternatively, the base can deprotonate a water molecule to form hydroxide in situ or deprotonate a silanol group to form a highly reactive silanolate anion (Si-O⁻). DFT studies on base-catalyzed condensation show that the reaction between a neutral silanol and a silanolate anion has a much lower activation barrier than the reaction between two neutral silanols. rsc.org
By modeling these alternative pathways, DFT provides a quantitative understanding of catalyst efficiency and helps in selecting the appropriate catalyst for controlling the rate and selectivity of the polymerization process.
Table 2: Comparison of Uncatalyzed vs. Catalyzed Activation Energies (Ea) for Alkoxysilane Hydrolysis
| Catalyst | Mechanistic Feature | Calculated Ea (kJ/mol) |
| None | Nucleophilic attack by H₂O | 95 |
| Acid (H⁺) | Protonation of ethoxy group, followed by H₂O attack | 55 |
| Base (OH⁻) | Direct nucleophilic attack by OH⁻ | 45 |
Note: Data are illustrative and demonstrate the typical effect of catalysts as predicted by DFT calculations.
Molecular Dynamics Simulations for Structural Dynamics and Network Evolution
While DFT is excellent for detailing individual reaction steps, Molecular Dynamics (MD) simulations are used to study the collective behavior of molecules over time. MD simulations model the system as a collection of atoms and solve Newton's equations of motion for them, providing a trajectory that describes how the positions and velocities of the atoms evolve.
For this compound, MD simulations can be used to model the entire process from initial monomers in a solvent to a fully crosslinked polysiloxane network. These simulations provide critical insights into:
Diffusion and Collision: The rate at which monomers and growing oligomers diffuse through the medium and encounter each other, a prerequisite for reaction.
Conformational Changes: The flexibility of the dimethylsiloxy side chains and the rotational freedom around the Si-O bonds, which influence the accessibility of reactive sites.
Network Topology: The evolution of the network structure, including the formation of rings (cyclization) versus branching, the distribution of crosslink densities, and the eventual gelation point.
By analyzing MD trajectories, researchers can visualize the formation of the three-dimensional network and calculate macroscopic properties like the glass transition temperature or mechanical modulus from the atomistic details. osti.gov
Modeling of Polymerization Kinetics and Network Formation
Building on the parameters derived from DFT and MD, kinetic models can be developed to predict the macroscopic behavior of the polymerization reaction. These models typically use a set of differential equations to describe the change in concentration of various species (monomers, dimers, oligomers, different functional groups) over time.
Kinetic Monte Carlo (KMC) is a common approach where the probabilities of different reaction events (e.g., hydrolysis, condensation) are determined by their respective rate constants, which can be derived from the activation energies calculated by DFT. The simulation proceeds by randomly selecting and executing reaction events based on their probabilities, allowing for the tracking of complex network formation over long timescales that are inaccessible to standard MD.
These models are essential for process optimization, as they can predict how changes in initial conditions—such as monomer concentration, temperature, and catalyst type—will affect the gelation time and the final structure of the silicone network.
Table 3: Key Parameters in a Kinetic Model for Silane (B1218182) Polymerization
| Parameter | Description | Source of Data |
| k_hyd | Rate constant for hydrolysis | DFT (Activation Energy) |
| k_cond | Rate constant for condensation | DFT (Activation Energy) |
| D_monomer | Diffusion coefficient of the monomer | Molecular Dynamics |
| D_oligomer | Diffusion coefficient of growing oligomers | Molecular Dynamics |
| C_cat | Concentration of the catalyst | Experimental Condition |
Structure-Reactivity and Structure-Functionality Correlations
Computational studies are pivotal in establishing clear links between the molecular structure of this compound and its chemical reactivity and the functional properties of the resulting polymer.
Structure-Reactivity: The specific structure of this molecule—a central silicon atom bonded to one reactive ethoxy group and three non-reactive tris(dimethylsiloxy) groups—defines its role as a trifunctional crosslinker. utwente.nl DFT calculations can quantify how the electron-donating or -withdrawing nature of the large siloxy side chains influences the electrophilicity of the central silicon atom, thereby modulating the rate of hydrolysis of the ethoxy group. The steric hindrance imposed by these bulky side groups can also be modeled to understand their effect on the accessibility of the reactive site during condensation.
Structure-Functionality: MD and other modeling techniques can correlate the molecular architecture to macroscopic properties. For example, the length and flexibility of the dimethylsiloxy chains are expected to impart significant flexibility and a low glass transition temperature to the final network. The trifunctional nature of the monomer leads to a high crosslink density, which can be computationally correlated with properties like increased thermal stability and solvent resistance. By systematically modifying the monomer structure in a computational model (e.g., changing the side chain length) and calculating the resulting properties, a direct cause-and-effect relationship can be established.
Table 4: Correlation of Structural Features of this compound with Reactivity and Functionality
| Structural Feature | Influence on Reactivity | Influence on Final Polymer Functionality |
| Single Ethoxy Group | Defines the molecule as a terminal or crosslinking unit with a specific reaction site. | Controls the point of attachment to the polymer backbone. |
| Trifunctional Si Center | Creates a branch point for a 3D network structure. utwente.nl | Leads to high crosslink density, enhancing thermal stability and mechanical strength. |
| Dimethylsiloxy Chains | Steric hindrance can affect reaction kinetics. Electronic effects can modulate Si reactivity. | Imparts flexibility, low-temperature performance, and hydrophobicity to the network. |
Emerging Research Directions and Future Perspectives
Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The synthesis of organosilanes, including functional alkoxysilanes, heavily relies on catalytic processes, primarily hydrosilylation. For decades, platinum-based catalysts like Speier's and Karstedt's complexes have been the industry standard. nih.govacs.org However, their high cost and environmental concerns have spurred research into more sustainable alternatives.
Emerging research is focused on the use of earth-abundant and environmentally benign transition metals such as iron (Fe), cobalt (Co), and nickel (Ni). nih.govacs.org These metals offer a more economical and eco-friendly approach to catalyzing hydrosilylation reactions. A significant breakthrough in this area is the development of an air- and water-stable cobalt-based catalyst. nih.govacs.org This catalyst system operates under mild conditions, such as room temperature and with low metal loading (e.g., 0.1 mol %), and can be used in green solvents like alcohols. nih.govacs.org It facilitates the one-pot synthesis of a wide range of alkoxy-substituted silanes with high yields and selectivity for the desired anti-Markovnikov product. nih.gov
Another promising direction is the use of Lewis acid catalysts. For instance, the air-stable catalyst (C₆F₅)₃B(OH₂) has been shown to be effective for the synthesis of oligosiloxanes directly from hydrosilanes under mild conditions. nih.gov This method offers advantages such as low catalyst loading, short reaction times, and high yields, with the catalyst being recyclable for multiple cycles. nih.gov
| Catalyst Type | Examples | Key Advantages | Research Focus |
|---|---|---|---|
| Platinum-Based | Speier's Catalyst, Karstedt's Catalyst | High activity and reliability | Industry standard, well-established |
| Earth-Abundant Metal-Based | Cobalt (Co), Iron (Fe), Nickel (Ni) complexes | Lower cost, environmentally benign, sustainable nih.govacs.org | Development of air- and moisture-stable precursors nih.govacs.org |
| Lewis Acid | (C₆F₅)₃B(OH₂) | Mild reaction conditions, water-tolerant, recyclable catalyst nih.gov | Environmentally benign synthesis of oligosiloxanes nih.gov |
Precision Synthesis of Complex Siloxane Architectures
Tris(dimethylsiloxy)ethoxysilane serves as a valuable building block for creating complex siloxane architectures with precisely controlled structures. The ability to tailor the molecular design of polysiloxanes is critical for achieving specific material properties.
One of the key methods for achieving this precision is the ring-opening polymerization (ROP) of cyclic siloxanes. researchgate.net Anionic ROP, in particular, allows for the controlled synthesis of polysiloxanes with well-defined structures, such as polymethyl(trimethylsiloxy)siloxane. researchgate.net This "living" polymerization technique enables the creation of polymers with narrow molecular weight distributions and specific end-functionalities. researchgate.net
Researchers are leveraging these techniques to construct a variety of complex architectures, including:
Block and Gradient Copolymers: By controlling the sequence of different monomer units, researchers can create all-siloxane block and gradient copolymers with unique properties. researchgate.net
Branched Structures: Functional groups within the polymer chains can be used as points for further reactions, leading to the synthesis of star-branched and dendritic-branched structures. researchgate.net
Telechelic and Heterobifunctional Siloxanes: The use of functional initiators in living anionic ROP allows for the production of monodisperse telechelic (functional groups at both ends) and heterobifunctional (different functional groups at each end) siloxanes. researchgate.net
These precisely engineered siloxane architectures are crucial for developing advanced materials with tailored mechanical, thermal, and optical properties.
Advanced Hybrid Material Design with Tailored Functionalities
This compound and its derivatives are instrumental in the design of advanced organic-inorganic hybrid materials. These materials combine the properties of both components, leading to enhanced performance characteristics.
A significant area of research is the development of silica-siloxane hybrid materials. researchgate.net By attaching precisely synthesized siloxane chains to the surface of silica (B1680970) particles, researchers can modify the surface properties and create materials with improved compatibility in polymer composites or with unique chromatographic properties. researchgate.net
Furthermore, the sol-gel process using organosilane precursors is a versatile method for creating transparent and thermally stable hybrid materials. researchgate.net For instance, UV-transparent methyl-siloxane hybrid materials have been developed for applications such as encapsulants for UV-LEDs. researchgate.net These materials are fabricated through the hydrosilylation of hydrogen-methyl oligosiloxane and vinyl-methyl siloxane resins, resulting in a product with high optical transparency and long-term stability under UV exposure. researchgate.net The ability to control the molecular structure of the siloxane precursors is key to achieving desired properties like low shrinkage and high refractive index in the final hybrid material. researchgate.net
Sustainable and Green Synthesis Routes for Organosilanes
The principles of green chemistry are increasingly influencing the synthesis of organosilanes, aiming to reduce environmental impact and improve process efficiency. patsnap.com Research in this area is multifaceted, addressing everything from raw material sourcing to reaction conditions and waste generation.
A major focus is the move away from chlorine-based chemistries, such as the use of chlorosilanes, which pose environmental and safety risks. patsnap.commdpi.com The direct synthesis process, which reacts silicon metal with alcohols in the presence of a copper catalyst, is a promising alternative for producing alkoxysilanes like triethoxysilane (B36694) without the use of chlorosilanes. mdpi.com This method aligns with green chemistry principles by avoiding hazardous intermediates. mdpi.com
The development of catalytic systems that operate under milder, more energy-efficient conditions is another key aspect of sustainable synthesis. patsnap.com As mentioned earlier, cobalt-based catalysts that function at room temperature represent a significant step forward. nih.govacs.org Additionally, research into solvent-free reaction protocols, such as the organocatalytic synthesis of silatranes, further contributes to greener chemical processes by eliminating the need for volatile organic compounds. acs.org
Utilizing less toxic precursors. patsnap.com
Developing more energy-efficient synthesis methods. patsnap.com
Exploring the use of renewable, bio-based starting materials. patsnap.com
Improving atom economy and reducing waste generation. patsnap.com
Exploration of New Application Domains for this compound Derived Materials
The unique properties of materials derived from this compound are driving their exploration in a variety of new and advanced application domains. Its role as a trifunctional crosslinker allows for the creation of robust and flexible polymer networks. utwente.nl
One area of significant interest is in the field of adhesives and sealants . This compound has been used as a crosslinker in the formulation of silicone rubbers for pressure-sensitive adhesives. utwente.nl The architecture of the resulting polymer network plays a crucial role in determining the adhesive properties, such as tack. utwente.nl
Other emerging applications for materials derived from this and similar functional silanes include:
Biomedical Sensors: The ability to create precisely functionalized siloxane polymers is valuable for developing sensitive and selective coatings for biomedical sensing devices. nih.govacs.org
Chromatography: Siloxane-based materials are used to create stationary phases for gas and liquid chromatography, with tailored functionalities enabling specific separation capabilities. nih.govacs.org
Advanced Coatings: The development of hybrid materials leads to coatings with enhanced properties, such as omniphobic surfaces for dust-repellency or protective layers for electronic components. aiche.org
High-Performance Elastomers: The controlled synthesis of silicone networks allows for the production of elastomers with superior thermal stability, chemical resistance, and mechanical properties for demanding industrial applications.
As research continues to refine the synthesis and tailor the properties of materials derived from this compound, its application scope is expected to expand further into high-technology fields.
Compound List
| Compound Name |
|---|
| This compound |
| Iron |
| Cobalt |
| Nickel |
| (C₆F₅)₃B(OH₂) |
| Polymethyl(trimethylsiloxy)siloxane |
| Triethoxysilane |
| Silicon |
| Copper |
| Chlorosilanes |
| Silatranes |
Q & A
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
